SB-747651A

Descripción

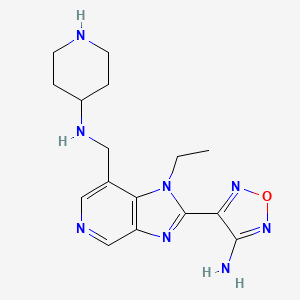

Structure

3D Structure

Propiedades

IUPAC Name |

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCJUIJWPYUEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SB-747651A: A Multi-Targeted Kinase Inhibitor with Anti-Cancer Potential

An In-depth Technical Guide on the Downstream Targets and Mechanism of Action of SB-747651A

Introduction

This compound, also known as 2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-N-4-piperidinyl-1H-imidazo[4,5-c]pyridine-7-methanamine dihydrochloride, is an ATP-competitive small-molecule inhibitor with a multi-targeted profile, showing significant promise in preclinical cancer models, particularly in glioblastoma.[1] This technical guide provides a comprehensive overview of the downstream targets of this compound, its mechanism of action, and the experimental protocols used to elucidate its effects.

Mechanism of Action

This compound exerts its biological effects by targeting key kinases in several critical signaling pathways implicated in cancer cell proliferation, survival, and migration. It is a potent inhibitor of Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2) and also demonstrates inhibitory activity against Ribosomal S6 Kinase 1 and 2 (RSK1/2), Akt, and p70S6K.[1] This multi-targeted approach allows this compound to simultaneously disrupt the MAPK and PI3K-Akt-mTOR signaling cascades, two pathways frequently dysregulated in cancer.

Data Presentation: Kinase Selectivity and Downstream Target Modulation

The efficacy and specificity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data regarding its kinase selectivity and its impact on the phosphorylation of downstream signaling proteins.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nM) |

| MSK1 | 11 |

| RSK1 | Similar potency to MSK1 |

| p70S6K | Similar potency to MSK1 |

| ROCK-II | Similar potency to MSK1 |

| PRK2 | Similar potency to MSK1 |

| PKB (Akt) | 190 |

| PKA | 300 |

Data compiled from studies characterizing the in vitro activity of this compound.

Table 2: Effect of this compound on Downstream Target Phosphorylation in Glioblastoma Cells

| Phosphoprotein | Reduction in Phosphorylation (%) | P-value |

| GSK3α/β | 53.4 | < 0.001 |

| CREB | 34 | 0.052 |

| mTOR | 21.4 | 0.062 |

Data from a study investigating the effects of 10 µM this compound on patient-derived glioblastoma spheroid cultures after 48 hours of exposure.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for assessing its anti-cancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

-

Protocol:

-

Recombinant active kinases are incubated with a specific peptide substrate and γ-32P-ATP in a kinase buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at 30°C and is then stopped by the addition of phosphoric acid.

-

The phosphorylated substrate is separated from the residual γ-32P-ATP using a phosphocellulose paper filter.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the log concentration of this compound.

-

3D Spheroid Formation Assay

-

Objective: To assess the effect of this compound on the self-renewal and growth capacity of glioblastoma cells in a three-dimensional model.

-

Protocol:

-

Patient-derived glioblastoma cells are dissociated into a single-cell suspension.

-

Cells are seeded in ultra-low attachment 96-well plates at a density of 1,000 cells/well in a serum-free neural stem cell medium.

-

The cells are treated with varying concentrations of this compound or vehicle control.

-

Plates are incubated for 7-10 days to allow for spheroid formation.

-

The number and diameter of spheroids in each well are quantified using bright-field microscopy and image analysis software.

-

Transwell Migration Assay

-

Objective: To evaluate the impact of this compound on the migratory potential of glioblastoma cells.

-

Protocol:

-

Transwell inserts with an 8 µm pore size polycarbonate membrane are placed in a 24-well plate.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum).

-

Glioblastoma cells, pre-treated with this compound or vehicle for 24 hours, are seeded into the upper chamber in a serum-free medium.

-

The plate is incubated for 24-48 hours to allow for cell migration through the membrane.

-

Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.

-

Migrated cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.

-

The number of migrated cells is counted in several random fields under a microscope.

-

Phosphoprotein Array Analysis

-

Objective: To simultaneously determine the relative phosphorylation levels of multiple intracellular proteins following treatment with this compound.

-

Protocol:

-

Glioblastoma cells are treated with this compound or vehicle for a specified time.

-

Cells are lysed, and the total protein concentration is determined.

-

The cell lysates are incubated with a nitrocellulose membrane pre-spotted with an array of capture antibodies specific for various phosphoproteins.

-

The membrane is washed and then incubated with a biotinylated detection antibody cocktail, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

The membrane is exposed to a chemiluminescent substrate, and the signals are captured using a chemiluminescence imaging system.

-

The signal intensity of each spot is quantified, and the relative phosphorylation levels are determined by comparing the treated samples to the vehicle control.

-

Orthotopic Glioblastoma Xenograft Model

-

Objective: To assess the in vivo efficacy of this compound in a clinically relevant animal model of glioblastoma.

-

Protocol:

-

Immunocompromised mice (e.g., NOD-SCID) are anesthetized.

-

A burr hole is drilled in the skull, and patient-derived glioblastoma spheroids are stereotactically injected into the brain parenchyma.

-

Tumor growth is monitored by bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Once tumors are established, mice are randomized into treatment groups and receive intraperitoneal injections of this compound (e.g., 25 mg/kg) or vehicle control, typically 5 days a week.

-

The primary endpoint is overall survival, and secondary endpoints may include tumor growth inhibition and assessment of treatment-related toxicity through regular monitoring of body weight and general health.

-

Preclinical Safety and Toxicity

In vivo toxicity assessments of this compound have been conducted in mice. Following administration of up to 25 mg/kg for 8 weeks, no significant adverse effects were observed.[1] There were no notable changes in behavior, body weight, or biochemical markers of liver and kidney function (alanine transaminase and creatinine levels).[1] Histological examination of the liver, kidney, and brain tissue from treated animals also showed no signs of pathological changes.[1]

Clinical Development

As of the latest available information, there are no publicly registered clinical trials for this compound. Its development status remains in the preclinical phase.

Conclusion

This compound is a promising multi-targeted kinase inhibitor with potent anti-cancer activity in preclinical models of glioblastoma. Its ability to simultaneously inhibit key nodes in the MAPK and PI3K-Akt-mTOR signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent for this devastating disease. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the mechanism and efficacy of this compound and similar multi-targeted inhibitors.

References

SB-747651A: A Multi-Target Kinase Inhibitor with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A is a potent, ATP-competitive small-molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1).[1][2][3][4] Extensive in vitro and in vivo studies have elucidated its function as a modulator of inflammatory responses and a potential anti-cancer agent. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Core Function and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the N-terminal kinase domain of MSK1.[1] MSK1 is a nuclear protein kinase that plays a crucial role in the regulation of transcription downstream of the ERK1/2 and p38α MAPK signaling pathways through the phosphorylation of targets such as CREB (cAMP-response-element-binding protein) and histone H3.[5][6] By inhibiting MSK1, this compound effectively modulates the expression of genes involved in inflammation and cellular proliferation.

While a potent MSK1 inhibitor, this compound also demonstrates activity against several other kinases, particularly within the AGC kinase family. This multi-target profile contributes to its broad spectrum of biological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and cellular effects of this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 Value (nM) | Notes |

| MSK1 | 11 | Potent, ATP-competitive inhibition.[1][2][3][4][5][6] |

| PRK2 | Similar potency to MSK1 | Also known as double-stranded-RNA-dependent protein kinase 2.[1][5] |

| RSK1 | Similar potency to MSK1 | Ribosomal S6 kinase 1.[1][5] |

| p70S6K | Similar potency to MSK1 | S6 kinase.[1][5] |

| ROCK-II | Similar potency to MSK1 | Rho-associated protein kinase 2.[1][5] |

| PKB (Akt) | 190 | |

| PKA | 300 | Protein Kinase A.[1] |

Table 2: Cellular Activity and Effects

| Cell Type/Model | Concentration | Effect |

| Various Cell Lines | 5-10 µM | Full inhibition of MSK activity.[1][5][6] |

| Macrophages (LPS-stimulated) | Not specified | Inhibition of anti-inflammatory cytokine IL-10 production.[1][5][6] |

| Macrophages (LPS-stimulated) | Not specified | Elevated pro-inflammatory cytokine production.[1][5][6] |

| Glioblastoma Spheroid Cultures | 5-10 µM | Reduced cell proliferation, spheroid formation, and migration.[7] |

| Glioblastoma Spheroid Cultures | 5-10 µM | Increased apoptotic cell death.[7] |

| Neutrophils | 5 µM | Affects CXCL2-induced intraluminal crawling.[2][3] |

| Mouse Peritonitis Model | 3 mg/kg (i.p.) | Affects neutrophil extravasation.[2][3] |

Key Signaling Pathways

The inhibitory action of this compound on MSK1 interrupts key signaling cascades that regulate gene expression.

Caption: this compound inhibits MSK1, blocking downstream phosphorylation of CREB and Histone H3.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.

Methodology:

-

Kinase activity is measured using an in vitro kinase assay with a peptide substrate.

-

A panel of 117 protein kinases is screened.

-

This compound is tested at various concentrations (e.g., 0.003 to 100 µM).[1]

-

The kinase reactions are initiated with the addition of ATP at a concentration close to the Km of the respective kinase.

-

The reactions are stopped, and the amount of phosphorylated substrate is quantified.

-

The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cellular MSK Activity Assay

Objective: To assess the ability of this compound to inhibit MSK activity within a cellular context.

Methodology:

-

Human embryonic kidney (HEK-293) cells are transiently transfected with a plasmid expressing FLAG-tagged MSK1.[1]

-

Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

MSK1 is activated by stimulating the cells with either PMA (to activate the ERK1/2 pathway) or UV-C radiation (to activate the p38 MAPK pathway).[1]

-

Cells are lysed, and FLAG-MSK1 is immunoprecipitated.

-

The phosphorylation status of key MSK1 activation sites and its substrates (e.g., CREB) is determined by Western blotting using phospho-specific antibodies.

Glioblastoma Spheroid Formation and Migration Assay

Objective: To evaluate the anti-cancer effects of this compound on glioblastoma cells.

Methodology:

-

Patient-derived glioblastoma spheroid cultures are established.[7]

-

For the spheroid formation assay, single cells are seeded in 96-well plates at various densities in the presence of this compound (e.g., 5 µM and 10 µM) or vehicle.[7] After a 10-day incubation, the number of wells containing spheroids is counted.[7]

-

For the migration assay, established spheroids are placed in a matrix-coated plate, and the migration distance of cells from the spheroid is measured over time in the presence of this compound or vehicle.[7]

Caption: Workflow for assessing the anti-cancer effects of this compound on glioblastoma spheroids.

Applications in Research and Drug Development

This compound serves as a valuable research tool for dissecting the cellular functions of MSK1 and related kinases.[1] Its ability to modulate cytokine production highlights its potential for investigation in inflammatory diseases.[1][5][6] Furthermore, the demonstrated anti-proliferative and pro-apoptotic effects in glioblastoma models suggest a promising avenue for its development as a therapeutic agent in oncology.[7] Future preclinical studies are warranted to further elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in combination with other therapeutic modalities.[7]

References

- 1. portlandpress.com [portlandpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. SB 747651A dihydrochloride | Other Kinases | Tocris Bioscience [tocris.com]

- 5. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SB-747651A and its Role in Histone H3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SB-747651A, a potent kinase inhibitor, and its intricate relationship with the phosphorylation of histone H3. This document delves into the core mechanism of action, presents quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support advanced research and drug development efforts.

Introduction to this compound and Histone H3 Phosphorylation

This compound is a potent, ATP-competitive small molecule inhibitor primarily targeting Mitogen- and Stress-Activated Kinase 1 (MSK1)[1][2]. MSK1 is a key nuclear kinase that plays a crucial role in translating extracellular signals into changes in gene expression through the phosphorylation of various substrates, including transcription factors and chromatin proteins[1][3]. One of the most significant substrates of MSK1 is histone H3, a core component of the nucleosome.

Histone H3 phosphorylation is a dynamic post-translational modification that is pivotal in regulating chromatin structure and function. This modification, particularly at serine 10 (S10) and serine 28 (S28), is closely associated with gene activation and chromatin remodeling[2][4][5]. The phosphorylation of histone H3 by kinases like MSK1 is a critical event in the cellular response to various stimuli, including mitogens and stress signals[6][7]. By inhibiting MSK1, this compound serves as a valuable tool to probe the functional consequences of histone H3 phosphorylation and to explore its therapeutic potential in various diseases, including cancer and inflammatory disorders[1][8].

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro inhibitory activity against various kinases and its effective concentrations in cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Reference |

| MSK1 | 11 | [1][2] |

| PRK2 | Similar potency to MSK1 | [1] |

| RSK1 | Similar potency to MSK1 | [1] |

| p70S6K | Similar potency to MSK1 | [1] |

| ROCK-II | Similar potency to MSK1 | [1] |

Table 2: Cellular Activity of this compound

| Cellular Effect | Effective Concentration | Cell Type | Reference |

| Full inhibition of MSK activity | 5-10 µM | Various | [1][3] |

| Inhibition of CREB phosphorylation | > 5 µM | HeLa cells | |

| Inhibition of GSK3 phosphorylation (PMA-stimulated) | ≥ 1 µM | HeLa cells | |

| Inhibition of S6K substrate phosphorylation | ≥ 0.5 µM | HeLa cells | |

| Reduction of glioblastoma cell proliferation | 5-10 µM | Patient-derived glioblastoma spheroid cultures | [8] |

Signaling Pathway

This compound exerts its effect on histone H3 phosphorylation by inhibiting MSK1, which is a downstream effector of the Extracellular signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Upon stimulation by various extracellular signals such as growth factors or stress, the ERK and p38 MAPK pathways are activated. These activated kinases then translocate to the nucleus where they phosphorylate and activate MSK1. Activated MSK1, in turn, phosphorylates histone H3 at key serine residues, primarily Ser10 and Ser28. This phosphorylation event leads to chromatin remodeling and facilitates the transcription of immediate-early genes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on histone H3 phosphorylation.

MSK1 Kinase Assay

This protocol is for an in vitro kinase assay to determine the inhibitory activity of this compound on MSK1.

Materials:

-

Active MSK1 enzyme

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

-

Peptide substrate (e.g., Crosstide, a known MSK1 substrate)[10]

-

ATP (at a concentration near the Km for MSK1)

-

This compound (at various concentrations)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega) for detection

-

96-well plates

-

Incubator

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the peptide substrate, and active MSK1 enzyme in each well of a 96-well plate.

-

Add this compound at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radiometric detection).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper.

-

Detect the amount of phosphorylated substrate.

-

Radiometric: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

Luminescence (ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

-

Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by plotting the data on a semi-log graph.

Western Blot for Phospho-Histone H3

This protocol describes how to assess the levels of phosphorylated histone H3 in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-phospho-Histone H3 (Ser28), and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified duration. Include a vehicle control.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3 Ser10 or Ser28) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Histone H3 antibody to normalize for protein loading.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is for investigating the association of phosphorylated histone H3 with specific gene promoters in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

ChIP dilution buffer

-

Primary antibodies: anti-phospho-Histone H3 (Ser10 or Ser28) and a negative control (e.g., Normal Rabbit IgG)

-

Protein A/G magnetic beads or agarose beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification

-

qPCR primers for target gene promoters and a control region

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the anti-phospho-Histone H3 antibody or the IgG control overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.

-

qPCR Analysis: Quantify the amount of immunoprecipitated DNA for specific gene promoters using qPCR. The results are typically expressed as a percentage of the input DNA.

Experimental Workflow Visualization

The following diagrams illustrate the typical workflows for the experimental protocols described above.

Conclusion

This compound is a specific and potent inhibitor of MSK1 that effectively reduces the phosphorylation of histone H3 at key regulatory sites. This technical guide has provided a detailed overview of its mechanism, quantitative activity, and the signaling pathways it modulates. The experimental protocols and workflow diagrams included herein offer a practical resource for researchers aiming to utilize this compound as a tool to investigate the multifaceted roles of histone H3 phosphorylation in cellular processes and disease. Further research leveraging this compound will undoubtedly continue to unravel the complexities of epigenetic regulation and may pave the way for novel therapeutic strategies.

References

- 1. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Promoter chromatin remodeling of immediate-early genes is mediated through H3 phosphorylation at either serine 28 or 10 by the MSK1 multi-protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Mitogen- and Stress-Activated Kinase 1 Histone H3 Phosphorylation is Crucial for Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mesoscale.com [mesoscale.com]

- 9. epigentek.com [epigentek.com]

- 10. embopress.org [embopress.org]

The Discovery and Development of SB-747651A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-747651A is a potent and selective, ATP-competitive inhibitor of the N-terminal kinase domain of Mitogen- and Stress-Activated Kinase 1 (MSK1). This document provides a comprehensive technical overview of the discovery, development, and key experimental protocols related to this compound, positioning it as a valuable tool for research in cellular signaling and inflammation.

Introduction

Mitogen- and stress-activated kinases (MSKs) are key downstream effectors of the MAPK signaling pathways, playing a crucial role in the phosphorylation of transcription factors such as CREB and histone H3. This activity modulates gene expression in response to a variety of cellular stimuli. The development of selective inhibitors for MSKs has been instrumental in elucidating their physiological and pathological functions. This compound, a (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivative, emerged from a medicinal chemistry effort to identify potent and selective MSK1 inhibitors with improved properties over earlier, less specific compounds like H89 and Ro 31-8220.[1][2]

Discovery and Medicinal Chemistry

Synthesis

The synthesis of this compound and related analogs is based on the construction of a core (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold. While the specific, step-by-step synthesis of this compound is detailed in patent literature (WO2005092884), the general synthetic strategy involves the condensation of a substituted imidazo[4,5-c]pyridine precursor with an appropriate 1,2,5-oxadiazole fragment. The final compound is typically isolated as a dihydrochloride salt.

Structure-Activity Relationship (SAR)

The development of this compound was guided by systematic exploration of the structure-activity relationships of the (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine scaffold. Key findings from these studies include:

-

Imidazo[4,5-c]pyridine Core: This core structure was identified as a key pharmacophore for MSK1 inhibition.

-

1,2,5-Oxadiazol-3-ylamine Moiety: This group is crucial for potent inhibitory activity.

-

Substitutions on the Imidazo[4,5-c]pyridine Ring: Modifications at various positions of this ring system were explored to optimize potency and selectivity. The specific substitution pattern in this compound, including the 1-ethyl group and the 7-(piperidin-4-yl)methanamine side chain, was found to confer high affinity for the MSK1 ATP-binding site.[3][4]

Mechanism of Action and In Vitro Profile

This compound functions as an ATP-competitive inhibitor of the N-terminal kinase domain of MSK1.[5] This mechanism of action is characterized by its high-affinity binding to the ATP pocket of the enzyme, thereby preventing the phosphorylation of its substrates.

Potency and Selectivity

This compound is a highly potent inhibitor of MSK1 with an in vitro IC50 of 11 nM.[6] Its selectivity has been profiled against a large panel of kinases, revealing a relatively clean profile at lower concentrations. However, at higher concentrations, it exhibits inhibitory activity against other AGC family kinases.

| Kinase | IC50 (nM) |

| MSK1 | 11 |

| PRK2 | Data not available |

| RSK1 | Data not available |

| p70S6K | Data not available |

| ROCK-II | Data not available |

| PKB (Akt) | ~190 |

| PKA | ~300 |

| Table 1: In vitro inhibitory potency of this compound against a panel of kinases. Data compiled from multiple sources.[6][7] |

Cellular Activity

In cellular assays, this compound effectively inhibits MSK1 activity at concentrations in the low micromolar range. A key downstream marker of MSK1 activity is the phosphorylation of CREB at Ser133. This compound has been shown to block this phosphorylation event in various cell types upon stimulation.

Effects on Cytokine Production

This compound has been demonstrated to modulate cytokine production in immune cells. In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits the production of the anti-inflammatory cytokine IL-10, while promoting the release of pro-inflammatory cytokines such as TNF-α.[6] This effect is consistent with the known role of MSK1 in regulating the inflammatory response.

Experimental Protocols

In Vitro MSK1 Kinase Assay

This protocol describes a radiometric assay to determine the in vitro potency of inhibitors against MSK1 using the peptide substrate "Crosstide".

Materials:

-

Recombinant MSK1 enzyme

-

Crosstide peptide substrate (GRPRTSSFAEG)

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP

-

ATP

-

Phosphoric acid

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Crosstide substrate, and the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[8][9]

Cellular CREB Phosphorylation Assay (Western Blot)

This protocol details the use of Western blotting to assess the inhibition of MSK1-mediated CREB phosphorylation in cells.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

Stimulus (e.g., PMA, anisomycin)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist to activate the MAPK/MSK pathway.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-CREB.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total CREB for normalization.

-

Quantify the band intensities to determine the extent of CREB phosphorylation inhibition.[1][10]

Macrophage Cytokine Production Assay (ELISA)

This protocol describes how to measure the effect of this compound on the production of IL-10 and TNF-α in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

ELISA kits for IL-10 and TNF-α

-

Microplate reader

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA for IL-10 and TNF-α according to the manufacturer's instructions. This typically involves:

-

Coating a plate with a capture antibody.

-

Adding the collected supernatants.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine based on a standard curve.[11][12][13]

Visualizations

Caption: this compound Signaling Pathway

Caption: In Vitro Kinase Assay Workflow

Caption: Cellular Assay Workflow

Conclusion

This compound is a potent and valuable research tool for investigating the roles of MSK1 in cellular processes. Its well-characterized in vitro and cellular activities, combined with its improved selectivity over older inhibitors, make it a compound of choice for studies on inflammation, gene regulation, and signal transduction. This technical guide provides a centralized resource for researchers and drug developers interested in utilizing this compound in their studies.

References

- 1. Western blotting [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: further optimisation as highly potent and selective MSK-1-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Dihydrochloride | ROCK | TargetMol [targetmol.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. embopress.org [embopress.org]

- 10. Western blot analysis [bio-protocol.org]

- 11. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: SB-747651A

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-747651A is a potent, ATP-competitive small-molecule inhibitor. Primarily known for its inhibition of Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2), it also demonstrates activity against other kinases, playing a significant role in modulating cellular signaling pathways.[1][2][3] This document provides detailed information on the solubility of this compound, protocols for its preparation for both in vitro and in vivo studies, and an overview of its known signaling pathways.

Physicochemical and Solubility Data

This compound is typically supplied as a dihydrochloride salt, which enhances its water solubility and stability.[4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂N₈O·2HCl | [5] |

| Molecular Weight | 415.32 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | ≥98% | [5] |

| Storage | Desiccate at room temperature. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.[5][6] | [5][6] |

Solubility Profile

| Solvent | Maximum Concentration | Notes | Source |

| Water | 50 mM (20.77 mg/mL) | Ultrasonic agitation may be required. | [5][6][7] |

| DMSO | 50 mM (20.77 mg/mL) | Sonication is recommended for dissolution. | [5][7][8] |

Signaling Pathways Modulated by this compound

This compound is a multi-target inhibitor that impacts several critical signaling pathways involved in cell growth, proliferation, and survival.[1] It is a potent inhibitor of MSK1, but also affects other kinases such as RSK1, p70S6K, PRK2, and ROCK-II.[2][4][6][8] The compound has been shown to reduce the phosphorylation of downstream effectors like CREB and mTOR.[1]

Figure 1: Simplified signaling pathway of this compound's inhibitory action.

Experimental Protocols

Workflow for Solution Preparation

The following diagram outlines the general workflow for preparing this compound solutions for experimental use.

Figure 2: General workflow for the preparation of this compound solutions.

Protocol 1: Preparation of this compound for In Vitro Assays

This protocol describes the preparation of a stock solution and subsequent working solutions for use in cell-based assays.

Materials:

-

This compound dihydrochloride powder

-

Sterile, high-purity DMSO or sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer and/or sonicator

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Appropriate cell culture medium

Procedure:

-

Prepare a 10 mM Stock Solution:

-

Weigh out a precise amount of this compound dihydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.15 mg of the compound (based on a molecular weight of 415.32 g/mol ).

-

Add the appropriate volume of DMSO or sterile water to the powder.

-

Vortex thoroughly to dissolve the compound. If necessary, use a sonicator to aid dissolution.

-

-

Sterilization and Storage:

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

-

-

Preparation of Working Solutions:

-

For cell-based experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 1 mL of cell culture medium).

-

It is recommended to prepare working solutions fresh for each experiment.

-

Note: In published studies, this compound has been used at concentrations of 5-10 µM for in vitro experiments on glioblastoma cells.[1]

Protocol 2: Preparation of this compound for In Vivo Studies

This protocol outlines the preparation of this compound for administration in animal models.

Materials:

-

This compound dihydrochloride powder

-

Sterile vehicle (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Sterile tubes

-

Vortex mixer and/or sonicator

-

Sterile 0.22 µm syringe filter

-

Sterile syringes for preparation and administration

Procedure:

-

Determine the Required Concentration:

-

Calculate the required concentration of the dosing solution based on the desired dosage (e.g., mg/kg) and the volume to be administered to each animal.

-

-

Preparation of Dosing Solution:

-

Weigh the necessary amount of this compound dihydrochloride powder.

-

Add the sterile vehicle (e.g., HBSS) to the powder.

-

Vortex and/or sonicate until the compound is completely dissolved.

-

-

Sterilization:

-

Sterilize the dosing solution by filtering it through a 0.22 µm syringe filter into a sterile container.

-

-

Administration:

-

The prepared solution is now ready for administration via the desired route (e.g., intraperitoneal injection).

-

Note: For in vivo toxicity assessments in mice, this compound has been administered via intraperitoneal injections at doses of 5 mg/kg and 25 mg/kg.[1] For efficacy studies in a murine orthotopic xenograft model, a dose of 25 mg/kg was administered 5 days a week.[1] Another study used a 3 mg/kg intrascrotal injection.[6] The vehicle used in one study was HBSS.[1] It is crucial to determine the optimal dose and vehicle for your specific animal model and experimental design.

References

- 1. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SB 747651A dihydrochloride | Other Kinase Inhibitors: R&D Systems [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SB 747651A dihydrochloride (4630) by Tocris, Part of Bio-Techne [bio-techne.com]

- 8. This compound Dihydrochloride | ROCK | TargetMol [targetmol.com]

Application Notes and Protocols for the Dissolution of SB-747651A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the dissolution of SB-747651A, a potent and ATP-competitive inhibitor of mitogen- and stress-activated kinase 1 (MSK1), for use in various experimental settings. Proper preparation of this compound solutions is critical for accurate and reproducible results in both in vitro and in vivo studies.

Summary of this compound and its Solubility

This compound, often available as a dihydrochloride salt, is a valuable tool for studying the roles of MSK1 in cellular processes such as inflammation and cancer.[1][2] It also exhibits inhibitory activity against other kinases including MSK2, PKA, PKB, RSK, and p70S6K.[3] The dihydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[4]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound dihydrochloride in common laboratory solvents.

| Solvent | Concentration | Company/Source | Notes |

| Water | up to 50 mM | R&D Systems, Axon Medchem | [5] |

| DMSO | up to 50 mM | R&D Systems | |

| DMSO | 50 mg/mL (~120.39 mM) | TargetMol | Sonication is recommended.[2] |

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the final working concentration for specific experiments. This practice minimizes the introduction of solvent at high concentrations into the experimental system.

Materials:

-

This compound dihydrochloride powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional, but recommended for DMSO)

Protocol for DMSO Stock Solution (e.g., 50 mM):

-

Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. The molecular weight of this compound dihydrochloride is 415.32 g/mol .

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. For example, to prepare a 50 mM stock solution, dissolve 4.15 mg of this compound dihydrochloride in 200 µL of DMSO.

-

Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for a few minutes until the solution is clear.[2]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol for Aqueous Stock Solution (e.g., 50 mM):

-

Weighing: Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of sterile, nuclease-free water to achieve the desired concentration.

-

Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

-

Aliquoting and Storage: Aliquot and store as described for the DMSO stock solution.

Preparation of Working Solutions for In Vitro Assays (e.g., Cell Culture)

For cell-based assays, it is crucial to dilute the stock solution to the final working concentration in the appropriate cell culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Materials:

-

Prepared stock solution of this compound (e.g., 50 mM in DMSO)

-

Appropriate cell culture medium

Protocol:

-

Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM from a 50 mM stock, you would need 0.2 µL of the stock solution.

-

Serial Dilution (Recommended): To accurately pipette small volumes, it is advisable to perform a serial dilution. For instance, first dilute the 50 mM stock 1:100 in culture medium to create an intermediate stock of 500 µM. Then, dilute this intermediate stock 1:50 in the final volume of culture medium to achieve 10 µM.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without the inhibitor.

-

Application: Add the prepared working solution to your cell cultures. Studies have shown that this compound can fully inhibit MSK activity in cells at concentrations between 5-10 µM.[3][6][7][8]

Preparation of Dosing Solutions for In Vivo Studies

For animal experiments, this compound can be administered via intraperitoneal (i.p.) or intrascrotal injection.[1][4] The formulation of the dosing solution is critical for solubility, stability, and bioavailability.

Example Formulation for Intraperitoneal Injection:

One suggested vehicle for in vivo administration consists of a mixture of solvents to ensure the solubility and stability of the compound. A common formulation is:

-

5% DMSO

-

30% PEG300

-

5% Tween 80

-

60% Saline or PBS

Protocol:

-

Dissolve in DMSO: First, dissolve the required amount of this compound in DMSO.

-

Add Co-solvents: Add PEG300 and Tween 80 to the DMSO solution and mix thoroughly.

-

Add Aqueous Component: Gradually add the saline or PBS to the organic mixture while vortexing to form a clear, stable solution.

-

Final Concentration: The final concentration of the dosing solution will depend on the desired dosage (e.g., mg/kg) and the dosing volume. For example, studies in mice have used doses ranging from 3 mg/kg to 25 mg/kg.[1][4][9]

-

Administration: Administer the freshly prepared solution to the animals as per the experimental protocol.

Visualized Workflows and Pathways

Workflow for Preparing this compound Stock Solution

Caption: Workflow for the preparation and storage of this compound stock solutions.

Signaling Pathway Inhibition by this compound

Caption: this compound inhibits MSK1, blocking downstream phosphorylation events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Dihydrochloride | ROCK | TargetMol [targetmol.com]

- 3. portlandpress.com [portlandpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Characterization of the cellular action of the MSK inhibitor this compound. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing SB-747651A in Chromatin Immunoprecipitation (ChIP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

SB-747651A is a potent, ATP-competitive small-molecule inhibitor primarily targeting the N-terminal kinase domain of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an in vitro IC50 value of 11 nM.[1][2][3][4] MSK1 is a critical nuclear kinase that functions downstream of the ERK1/2 and p38 MAPK signaling pathways.[3][5] Its primary role involves the regulation of gene transcription through the phosphorylation of key nuclear substrates, including transcription factors like CREB (cAMP-response-element-binding protein) and chromatin-associated proteins such as Histone H3.[1][3]

Given its mechanism, this compound serves as a valuable chemical probe for dissecting the role of MSK1 in cellular processes. In the context of chromatin biology, inhibiting MSK1 with this compound can prevent the phosphorylation of Histone H3 at Serine 10 and Serine 28, as well as CREB at Serine 133. These events are crucial for the transcriptional activation of numerous immediate-early genes.

Therefore, Chromatin Immunoprecipitation (ChIP) is a powerful application for this compound. Researchers can use this inhibitor to determine if the binding of a specific transcription factor or the presence of a particular histone modification at a genomic locus is dependent on MSK1 activity. By treating cells with this compound prior to ChIP, one can effectively investigate the role of MSK1-mediated signaling in protein-DNA interactions across the genome.

Data Presentation

Kinase Selectivity of this compound

While this compound is a potent MSK1 inhibitor, it also demonstrates inhibitory activity against several other AGC family kinases. This is a critical consideration for experimental design and data interpretation.[1][3]

| Kinase Target | In Vitro IC50 (nM) |

| MSK1 | 11 |

| PRK2 | 10 - 100 |

| RSK1 | 10 - 100 |

| p70S6K | 10 - 100 |

| ROCK-II | 10 - 100 |

| PKB (Akt) | 190 |

| PKA | 300 |

| Table 1: In vitro inhibitory concentrations (IC50) of this compound against a panel of related kinases. Data sourced from biochemical assays.[1] |

Cellular Effects of this compound on Downstream Targets

In cellular contexts, this compound has been shown to effectively inhibit MSK activity and reduce the phosphorylation of its downstream targets.

| Cell Type / Model | Treatment | Observed Effect |

| Various Cell Lines | 5–10 µM this compound | Full inhibition of MSK activity.[1][3] |

| Glioblastoma Spheroids | 10 µM this compound (48h) | Significant reduction in GSK3α/β phosphorylation; borderline reduction in CREB and mTOR phosphorylation.[6] |

| LPS-stimulated Macrophages | This compound | Inhibition of anti-inflammatory cytokine IL-10 production.[1][3] |

| Table 2: Summary of documented cellular effects following treatment with this compound.[1][3][6] |

Visualizations

Caption: this compound inhibits MSK1, blocking downstream phosphorylation of Histone H3 and CREB.

Caption: Experimental workflow for ChIP using this compound to study MSK1-dependent events.

Experimental Protocols

Protocol: Investigating MSK1-Dependent Protein-DNA Interactions Using this compound and ChIP

This protocol provides a general framework for performing a ChIP experiment to assess the impact of MSK1 inhibition by this compound. Optimization of cell numbers, sonication conditions, and antibody concentrations is recommended for specific cell types and targets.

I. Reagents and Materials

-

Cell Culture: Appropriate cell line and complete culture medium.

-

Inhibitor: this compound (dissolved in DMSO to create a stock solution, e.g., 10 mM).

-

Cross-linking: 37% Formaldehyde, 1.25 M Glycine.

-

Buffers:

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100).[7]

-

Nuclear Lysis/Sonication Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).

-

ChIP Dilution Buffer (e.g., 16.7 mM Tris-HCl pH 8.0, 1.2 mM EDTA, 167 mM NaCl, 1.1% Triton X-100, 0.01% SDS).

-

Wash Buffers (Low Salt, High Salt, LiCl, TE).

-

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

-

Protease/Phosphatase Inhibitors: Protease Inhibitor Cocktail.

-

Antibodies: ChIP-validated antibody for the target of interest (e.g., anti-phospho-Histone H3 Ser10, anti-phospho-CREB Ser133) and a negative control (e.g., Normal Rabbit IgG).

-

Beads: Protein A/G magnetic or agarose beads.

-

Other: Sonicator, rotating platform, magnetic rack (for magnetic beads), proteinase K, RNase A, DNA purification kit.

II. Experimental Procedure

Step 1: Cell Culture and Treatment with this compound

-

Culture cells to approximately 80-90% confluency. For a standard ChIP experiment, 1-5 x 10^7 cells are typically required per immunoprecipitation (IP).

-

Prepare fresh medium containing this compound at the desired final concentration (e.g., 5-10 µM) and a vehicle control (e.g., DMSO at the same final concentration).

-

Aspirate the old medium and replace it with the inhibitor- or vehicle-containing medium.

-

Incubate for a predetermined time (e.g., 1-2 hours) to ensure target inhibition before proceeding to cross-linking.

Step 2: Protein-DNA Cross-linking

-

To the culture medium, add 37% formaldehyde to a final concentration of 1%.[7] For example, add 270 µL of 37% formaldehyde to 10 mL of medium.

-

Incubate at room temperature for 10 minutes with gentle shaking.[7]

-

Quench the cross-linking reaction by adding 1.25 M glycine to a final concentration of 125 mM.[7] For example, add 1 mL of 1.25 M glycine to the 10 mL culture.

-

Incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS. For adherent cells, aspirate the medium and wash in the plate. For suspension cells, pellet by centrifugation (e.g., 1,500 x g for 5 min at 4°C) between washes.

Step 3: Cell Lysis and Chromatin Preparation

-

Scrape adherent cells into cold PBS and pellet by centrifugation.

-

Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors.

-

Incubate on ice for 10-15 minutes to lyse the cell membrane.

-

Pellet the nuclei by centrifugation (e.g., 2,000 x g for 5 min at 4°C).

-

Resuspend the nuclear pellet in Nuclear Lysis/Sonication Buffer containing protease inhibitors.

Step 4: Chromatin Fragmentation (Sonication)

-

Fragment the chromatin using a sonicator to an average size of 200-1000 bp.[8]

-

CRITICAL: Sonication parameters (power, duration, number of cycles) must be optimized for each cell type and instrument. Keep samples on ice at all times to prevent overheating and denaturation.[8][9]

-

After sonication, centrifuge at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris. Transfer the supernatant, which contains the soluble chromatin, to a new tube.

Step 5: Immunoprecipitation (IP)

-

Dilute the chromatin sample approximately 1:10 with ChIP Dilution Buffer containing protease inhibitors. This reduces the SDS concentration to allow for antibody binding.

-

Set aside a small aliquot (e.g., 1-2%) of the diluted chromatin to serve as the "Input" control.

-

Add the ChIP-grade primary antibody (e.g., 2-5 µg) to the remaining diluted chromatin. Also, prepare a negative control sample with a non-specific IgG.

-

Incubate overnight at 4°C on a rotating platform.

-

Add pre-washed Protein A/G beads to each IP sample and incubate for another 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.[10]

Step 6: Washing and Elution

-

Pellet the beads using a magnetic rack or centrifugation.

-

Perform a series of stringent washes to remove non-specifically bound chromatin. A typical wash series is:

-

2x with Low Salt Wash Buffer.

-

2x with High Salt Wash Buffer.

-

2x with LiCl Wash Buffer.

-

2x with TE Buffer.[10]

-

-

After the final wash, elute the immunocomplexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.

-

Separate the beads and collect the eluate.

Step 7: Reversal of Cross-links

-

To the eluted IP samples and the "Input" control, add NaCl to a final concentration of 200 mM.

-

Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

-

Add RNase A and incubate at 37°C for 30 minutes.

-

Add Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.

Step 8: DNA Purification and Analysis

-

Purify the DNA from all samples using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.[7]

-

Elute the purified DNA in a small volume of nuclease-free water or TE buffer.

-

Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for target gene promoters or other regions of interest.

-

Calculate the enrichment in the this compound-treated sample relative to the vehicle control, normalized to the input and IgG controls. A decrease in signal for an MSK1-dependent mark (like p-CREB binding) upon inhibitor treatment would indicate successful target engagement.

References

- 1. portlandpress.com [portlandpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Specific Mitogen- and Stress-Activated Protein Kinase MSK1 Inhibitor this compound Modulates Chemokine-Induced Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The multi-target small-molecule inhibitor SB747651A shows in vitro and in vivo anticancer efficacy in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. rockland.com [rockland.com]

- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. epigenome-noe.net [epigenome-noe.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing SB-747651A Concentration in Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the multi-kinase inhibitor SB-747651A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an ATP-competitive small-molecule inhibitor that targets multiple kinases. Its primary targets are Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2) and Ribosomal S6 Kinases 1 and 2 (RSK1/2) within the MAPK signaling pathway. Additionally, it inhibits Akt and p70S6K in the PI3K-Akt-mTOR pathway.[1] This multi-targeted approach allows for the simultaneous inhibition of several key cellular signaling pathways involved in cell proliferation, survival, and migration.[1]

Q2: What is the recommended starting concentration for in vitro cell-based assays?

A2: For most cell-based assays, a starting concentration range of 5-10 µM is recommended to achieve full inhibition of MSK activity.[2][3][4] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.

Q3: What are the known off-target effects of this compound?

A3: Besides its primary targets (MSK1/2 and RSK1/2), this compound has been shown to inhibit other kinases, including PRK2, p70S6K, and ROCK-II, with similar potency to MSK1, especially at a concentration of 1 µM.[2][3] It is crucial to consider these off-target effects when interpreting experimental data.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound dihydrochloride is soluble in DMSO at concentrations up to 50 mg/mL (120.39 mM) and in water up to 50 mM.[5][6][7] It is recommended to prepare a concentrated stock solution in DMSO. For storage, the powder form is stable for up to 3 years at -20°C. In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q5: What level of DMSO is tolerable for most cell lines in culture?

A5: When diluting your this compound stock solution in cell culture media, ensure that the final concentration of DMSO is less than 0.5% to minimize solvent-induced cytotoxicity. It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No observable effect at the recommended concentration. | Cell line may be resistant or less sensitive. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 50 µM) to determine the optimal effective concentration for your specific cell line. |

| Poor cell permeability. | While this compound is generally cell-permeable, incubation time might need optimization. Try extending the incubation period (e.g., 24, 48, 72 hours) to allow for sufficient intracellular accumulation. | |

| Degraded compound. | Ensure proper storage of the compound and stock solutions. If degradation is suspected, use a fresh vial of the compound. | |

| High levels of cell death or cytotoxicity observed. | Concentration is too high for the specific cell line. | Determine the cytotoxic profile of this compound for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). This will help in selecting a sub-toxic concentration for your functional assays. |

| Off-target effects leading to toxicity. | Consider the known off-target kinases of this compound. If possible, use a secondary inhibitor with a different off-target profile to confirm that the observed phenotype is due to the inhibition of the intended target. | |

| Inconsistent results between experiments. | Variability in cell culture conditions. | Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition. |

| Instability of the compound in culture media. | While specific data on the stability of this compound in culture media is limited, it is good practice to refresh the media with the inhibitor for long-term experiments (e.g., every 24-48 hours) to maintain a consistent concentration. | |

| Precipitation of the compound in the culture medium. | Poor solubility of the final dilution. | When diluting the DMSO stock in aqueous media, ensure rapid mixing. If precipitation occurs, try making intermediate dilutions in a serum-free medium before adding to the final culture. Warming the solution briefly to 37°C may also help. |

Data Presentation

Table 1: In Vitro IC₅₀ Values of this compound Against Various Kinases

| Kinase | IC₅₀ (nM) |

| MSK1 | 11 |

Note: While this compound is known to inhibit other kinases like PRK2, RSK1, p70S6K, and ROCK-II with similar potency to MSK1 at 1 µM, specific IC₅₀ values for these off-target kinases are not consistently reported in the literature.

Table 2: Cytotoxicity of this compound in Human Glioblastoma Spheroid Cultures

| Cell Line | Treatment Duration | LC₅₀ (µM) |

| T78 | 48 hours | 114.7 |

| 4 days | 123.3 | |

| 7 days | 96.1 | |

| T86 | 48 hours | 455.8 |

| 4 days | 62.1 | |

| 7 days | 20.1 | |

| T111 | 48 hours | 112.3 |

| 4 days | 92.2 | |

| 7 days | 5.38 |

Table 3: Effect of this compound on Glioblastoma Cell Migration and Spheroid Formation

| Cell Line | Concentration (µM) | Reduction in Migration (%) | Reduction in Tumor-Initiating-Cell-Frequency (TICF) |

| T78 | 5 | 30.2 | 1 in 9.35 (from 1 in 5.18) |

| 10 | 37.8 | 1 in 13.14 (from 1 in 5.18) | |

| T86 | 5 | 50.8 | 1 in 8.97 (from 1 in 4.21) |

| 10 | 60.4 | 1 in 11.94 (from 1 in 4.21) | |

| T111 | 5 | No significant difference | 1 in 7.77 (from 1 in 3.89) |

| 10 | No significant difference | 1 in 21.49 (from 1 in 3.89) |

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (DMSO at the highest concentration used).

-

Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, resazurin, or ATP-based assays) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ or LC₅₀ value.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

-

Create a Confluent Monolayer: Seed cells in a 6-well plate and grow them to full confluency.

-

Create a "Wound": Use a sterile 200 µL pipette tip to create a straight scratch in the cell monolayer.

-

Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh culture medium containing the desired concentration of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

Caption: Signaling pathways inhibited by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the cellular action of the MSK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Interpreting unexpected results with SB-747651A

Welcome to the technical support center for SB-747651A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive small-molecule inhibitor of Mitogen- and Stress-Activated Kinase 1 (MSK1), with an in vitro IC50 of 11 nM.[1][2][3][4] It also inhibits MSK2.[5] MSKs are nuclear kinases that are downstream of the ERK1/2 and p38 MAPK signaling pathways and are involved in the phosphorylation of transcription factors like CREB and histone H3.[4] While highly selective for MSK1, at higher concentrations, it can inhibit other kinases.[1][4]

Q2: What are the known downstream effects of this compound?

In various cellular models, particularly glioblastoma, treatment with this compound has been shown to decrease the phosphorylation of several key signaling proteins. These include CREB, mTOR, GSK3α/β, and GYS1.[5] This multi-target effect stems from its inhibition of kinases in both the MAPK and PI3K-Akt-mTOR pathways.[5]

Q3: What are the typical cellular outcomes of treatment with this compound in cancer cell lines?

In glioblastoma models, effective concentrations of 5–10 µM this compound have been demonstrated to reduce cell proliferation, diminish spheroid formation, and decrease cell migration.[5] Furthermore, it has been shown to increase apoptotic cell death and enhance chemoresistance.[5]

Q4: Is this compound active in vivo?

Yes, this compound has demonstrated in vivo efficacy. For instance, in a murine orthotopic xenograft model of glioblastoma, administration of 25 mg/kg (5 days/week) prolonged survival without observable adverse effects.[5] In inflammation models, a 3 mg/kg intraperitoneal injection was used to study its effects on neutrophil extravasation.[3]

Troubleshooting Unexpected Results

Issue 1: No significant decrease in cell viability or proliferation in my cancer cell line at the recommended 5-10 µM concentration.

-

Possible Cause 1: Cell Line Resistance. The signaling pathways driving proliferation in your specific cell line may not be dependent on the kinases targeted by this compound. Glioblastoma cell lines, for example, can exhibit variable responses; one study noted that the T111 spheroid culture did not show reduced migration upon treatment, unlike other cell lines tested.[5]

-

Troubleshooting Steps:

-

Confirm Target Expression: Verify that your cell line expresses the primary targets of this compound (MSK1, MSK2) and the downstream effectors (e.g., CREB).

-

Perform a Dose-Response Curve: The reported LC50 values for this compound can vary significantly depending on the cell line and exposure duration (e.g., from 5.38 µM to 123.3 µM in different glioblastoma spheroids).[5] A broad dose-response experiment is recommended to determine the effective concentration for your specific model.

-

Assess Downstream Pathway Inhibition: Use Western blotting to check if this compound is inhibiting the phosphorylation of its downstream targets (e.g., p-CREB, p-GSK3) in your cells at the concentrations tested. This will confirm target engagement even if a phenotypic response is not observed.

-

Issue 2: I am observing a paradoxical increase in the phosphorylation of a kinase upstream of MSK1 (e.g., Akt, ERK).

-

Possible Cause: Feedback Loop Activation. Inhibition of a downstream kinase like MSK1 or other targets of this compound can sometimes relieve negative feedback loops, leading to the compensatory activation of upstream kinases. For instance, high concentrations of this compound have been reported to increase the phosphorylation of PKB/Akt on activating sites (Thr308 and Ser473), even while inhibiting phosphorylation of its substrate, GSK3.[6]

-

Troubleshooting Steps:

-

Verify Downstream Inhibition: Confirm that the inhibitor is working as expected by checking the phosphorylation status of direct downstream targets like CREB or GSK3.[5][6]

-

Time-Course Experiment: Analyze upstream kinase phosphorylation at various time points after treatment. A rapid and transient activation might indicate a feedback response.

-

Co-inhibition Experiment: To confirm a feedback mechanism, consider co-treating with an inhibitor of the paradoxically activated upstream kinase to see if this enhances the intended effect of this compound.

-

Issue 3: In my inflammation model, neutrophil recruitment is enhanced, not inhibited, at later time points.

-

Possible Cause: Complex Temporal Effects. The effect of this compound on neutrophil recruitment is complex and time-dependent. While it can decrease the velocity of migration and increase transmigration time, it has also been observed to enhance the total number of extravasated neutrophils at later time points (3-4 hours post-stimulation) in a mouse peritonitis model.[7][8]

-

Troubleshooting Steps:

-

Conduct a Detailed Time-Course Study: Analyze neutrophil recruitment at multiple early and late time points (e.g., 1, 2, 3, 4, and 6 hours) to fully characterize the temporal dynamics of the response.

-